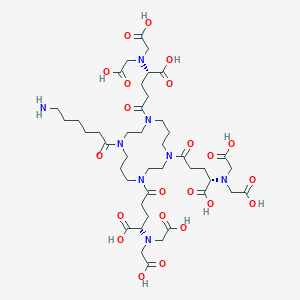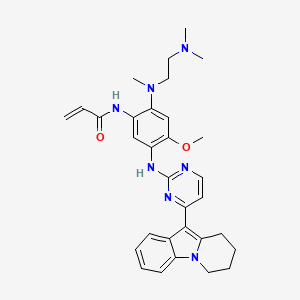
Cdk9-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK9-IN-13 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9 plays a crucial role in the phosphorylation of RNA polymerase II, which is essential for the transcriptional elongation of genes. Dysregulation of CDK9 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CDK9-IN-13 involves several synthetic steps, including the formation of a macrocyclic framework. The synthesis typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow chemistry, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CDK9-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
CDK9-IN-13 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation: Researchers use this compound to investigate the mechanisms of transcriptional elongation and the regulation of gene expression.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting CDK9.
Biological Studies: It is used to explore the effects of CDK9 inhibition on cellular processes such as apoptosis, cell cycle progression, and DNA damage repair.
Mechanism of Action
CDK9-IN-13 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II. This phosphorylation is essential for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to the downregulation of transcription and subsequent cell death in cancer cells .
Comparison with Similar Compounds
CDK9-IN-13 is unique in its high selectivity and potency compared to other CDK9 inhibitors. Similar compounds include:
Flavopiridol: A broad-spectrum CDK inhibitor with activity against multiple CDKs, including CDK9.
AZD4573: A highly selective CDK9 inhibitor that induces apoptosis in hematologic cancer cells.
Enitociclib: Another selective CDK9 inhibitor that shows promise in treating MYC+ lymphomas.
This compound stands out due to its specific targeting of CDK9, which minimizes off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C27H35N5O2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[2-[1-(2-oxo-2-piperidin-1-ylethyl)piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C27H35N5O2/c1-19(2)32-17-21(6-7-25(32)33)22-8-11-28-27-23(22)16-24(29-27)20-9-14-30(15-10-20)18-26(34)31-12-4-3-5-13-31/h6-8,11,16-17,19-20H,3-5,9-10,12-15,18H2,1-2H3,(H,28,29) |
InChI Key |
GLYHKPNATCXTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=CC1=O)C2=C3C=C(NC3=NC=C2)C4CCN(CC4)CC(=O)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
![2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride](/img/structure/B10831243.png)
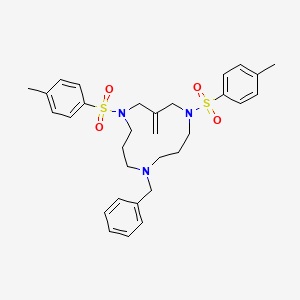
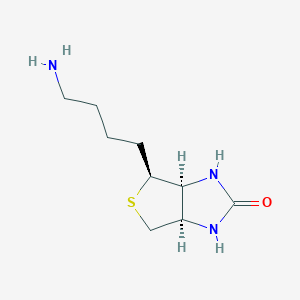
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)
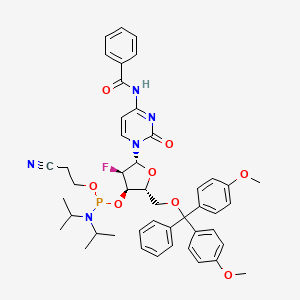
![(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B10831274.png)
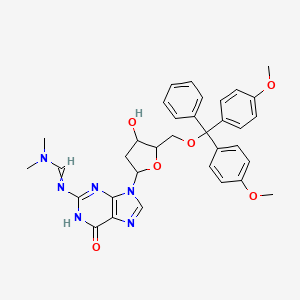
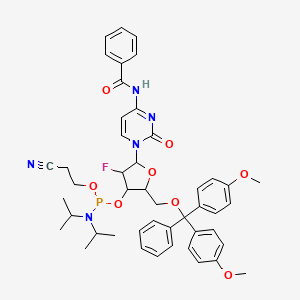
![(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10831308.png)
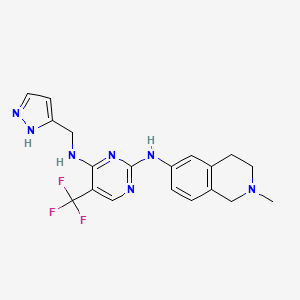
![(2E)-3-(furan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B10831315.png)
